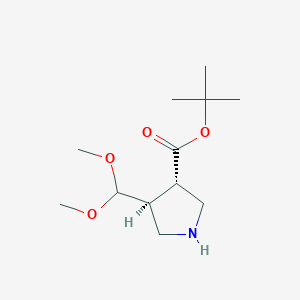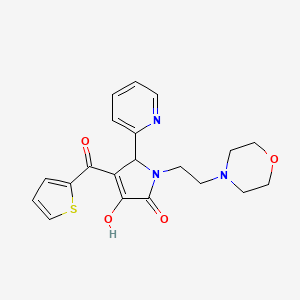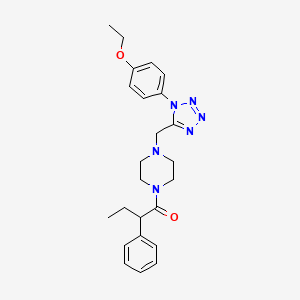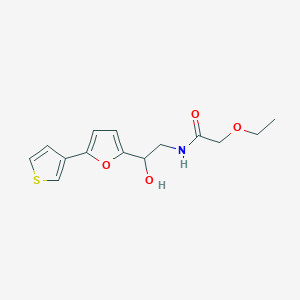
2-ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method that involves several steps. Once synthesized, it can be used to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Heteroaromatic decarboxylative Claisen rearrangement has been studied for the synthesis of various heteroaromatic compounds including those with furan and thiophene moieties. This process facilitates the production of 2,3-disubstituted heteroaromatic derivatives in good yields, demonstrating the potential utility of similar compounds in organic synthesis and material science. The method highlights the versatility of heteroaromatic compounds in chemical reactions and their significance in the development of new materials and drugs (Craig et al., 2005).
Chemoselective Acetylation for Antimalarial Drug Synthesis
Chemoselective monoacetylation of amino groups in compounds like 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, represents a crucial step in the natural synthesis of antimalarial drugs. This example underscores the critical role of chemoselective acetylation in the pharmaceutical industry, particularly in the synthesis of drug intermediates (Magadum & Yadav, 2018).
Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides
The synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot, three-component reaction illustrates the compound's utility in organic chemistry. This synthesis approach offers advantages such as good yields, environmental friendliness, straightforward protocol, short reaction times, and mild conditions, highlighting the compound's applicability in creating valuable chemical entities for various applications (Raju et al., 2022).
Anion Coordination in Amide Derivatives
The study of different spatial orientations of amide derivatives for anion coordination provides insight into the structural and functional diversity of compounds containing amide bonds. Such research can inform the design of new materials and sensors, leveraging the unique properties of these compounds for selective anion detection and coordination chemistry (Kalita & Baruah, 2010).
Comparative Metabolism of Chloroacetamide Herbicides
Research on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides essential insights into the environmental and health impacts of these compounds. Understanding the metabolic pathways of such herbicides is crucial for assessing their safety and designing safer alternatives (Coleman et al., 2000).
properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-2-18-8-14(17)15-7-11(16)13-4-3-12(19-13)10-5-6-20-9-10/h3-6,9,11,16H,2,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMDVRUEXNDIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2873252.png)

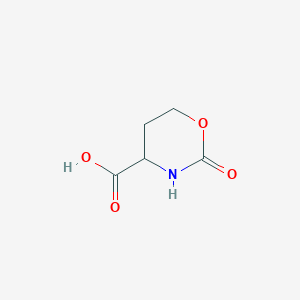
![N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2873259.png)
![3-butyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2873260.png)

![(2R,6S)-4,6-Bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B2873262.png)
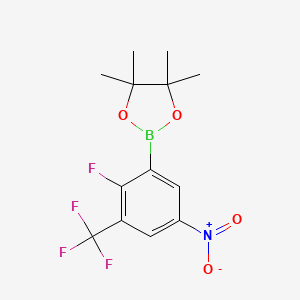
![N-(benzo[d]thiazol-2-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2873265.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2873267.png)
![3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide](/img/structure/B2873269.png)
